molecular formula C22H20N4O2 B3012690 N-(5-{imidazo[1,2-a]pyrimidin-2-yl}-2-methoxyphenyl)-3,5-dimethylbenzamide CAS No. 862810-68-2

N-(5-{imidazo[1,2-a]pyrimidin-2-yl}-2-methoxyphenyl)-3,5-dimethylbenzamide

Cat. No.: B3012690
CAS No.: 862810-68-2
M. Wt: 372.428
InChI Key: KLQNXTCXXUFIAS-UHFFFAOYSA-N
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Description

N-(5-{imidazo[1,2-a]pyrimidin-2-yl}-2-methoxyphenyl)-3,5-dimethylbenzamide is a compound that belongs to the class of imidazo[1,2-a]pyrimidine derivatives. These compounds have gained significant attention in medicinal chemistry due to their potential therapeutic applications, particularly as selective cyclooxygenase-2 (COX-2) inhibitors .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(5-{imidazo[1,2-a]pyrimidin-2-yl}-2-methoxyphenyl)-3,5-dimethylbenzamide typically involves multicomponent reactions, condensation reactions, and intramolecular cyclizations. Common reagents used in these reactions include ammonium acetate, zinc chloride, and various catalysts such as silica sulfuric acid and Brønsted acidic ionic liquids .

Industrial Production Methods

Industrial production methods for this compound often involve one-pot, multicomponent protocols that allow for efficient and scalable synthesis. These methods are designed to minimize the number of steps and maximize yield, making them suitable for large-scale production .

Chemical Reactions Analysis

Types of Reactions

N-(5-{imidazo[1,2-a]pyrimidin-2-yl}-2-methoxyphenyl)-3,5-dimethylbenzamide undergoes various types of chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.

    Substitution: This reaction involves the replacement of one atom or group of atoms with another.

Common Reagents and Conditions

Common reagents used in these reactions include palladium catalysts for coupling reactions, and various acids and bases for substitution reactions . The conditions for these reactions typically involve controlled temperatures and pressures to ensure optimal yields.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield oxidized derivatives, while substitution reactions may produce various substituted analogs .

Scientific Research Applications

N-(5-{imidazo[1,2-a]pyrimidin-2-yl}-2-methoxyphenyl)-3,5-dimethylbenzamide has a wide range of scientific research applications, including:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(5-{imidazo[1,2-a]pyrimidin-2-yl}-2-methoxyphenyl)-3,5-dimethylbenzamide is unique due to its specific substitution pattern, which enhances its selectivity and potency as a COX-2 inhibitor. This makes it a promising candidate for further development and research in medicinal chemistry .

Properties

IUPAC Name

N-(5-imidazo[1,2-a]pyrimidin-2-yl-2-methoxyphenyl)-3,5-dimethylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H20N4O2/c1-14-9-15(2)11-17(10-14)21(27)24-18-12-16(5-6-20(18)28-3)19-13-26-8-4-7-23-22(26)25-19/h4-13H,1-3H3,(H,24,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KLQNXTCXXUFIAS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=C1)C(=O)NC2=C(C=CC(=C2)C3=CN4C=CC=NC4=N3)OC)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H20N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

372.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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